REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10].[Li+].[Br-:13]>>[Br:13][CH2:2][C:3]1[N:7]([CH3:8])[N:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=NN1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Br-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C=NN1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |